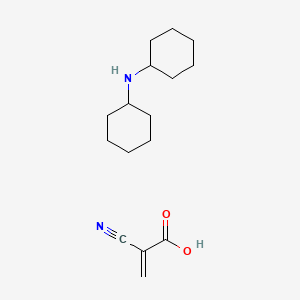

Dicyclohexylamine 2-cyanoacrylate

Description

BenchChem offers high-quality Dicyclohexylamine 2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylamine 2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNPAIJSVOOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dicyclohexylamine 2-cyanoacrylate physical and chemical properties

An In-depth Technical Guide to Dicyclohexylammonium 2-Cyanoacrylate: Properties, Analysis, and Applications

Introduction: A Specialty Monomer in Polymer Science

Dicyclohexylammonium 2-cyanoacrylate (DCHA-CA) is an amine salt of 2-cyanoacrylic acid. Unlike common alkyl ester cyanoacrylates known for their rapid adhesive properties, DCHA-CA represents a unique class of monomer where the reactive cyanoacrylate anion is stabilized by a bulky dicyclohexylammonium cation.[1] This structure imparts distinct physical and chemical properties, making it a valuable specialty monomer in advanced polymer synthesis. Its primary application lies not as a standalone adhesive but as a comonomer to modify the properties of other polymers. A notable example is its use as a comonomer in polyacrylonitrile (PAN)-based carbon fiber precursors, where it plays a crucial role in altering the thermal degradation pathway to enhance the efficiency of the carbonization process.[2]

This guide provides a comprehensive overview of the physical and chemical properties of Dicyclohexylammonium 2-cyanoacrylate, methodologies for its characterization, and insights into its behavior, tailored for researchers and scientists in polymer chemistry and materials science.

Molecular Structure and Synthesis

The compound is an ionic salt formed through an acid-base reaction between 2-cyanoacrylic acid and the secondary amine, dicyclohexylamine.[1][3] This ionic association is central to its properties, differentiating it from covalently bonded cyanoacrylate esters.

Chemical Structure

The structure consists of two distinct ions: the dicyclohexylammonium cation and the 2-cyanoacrylate anion.

Caption: Ionic structure of Dicyclohexylammonium 2-Cyanoacrylate.

Proposed Synthesis Pathway

The synthesis of DCHA-CA is a two-step process. The first step involves the Knoevenagel condensation to produce the unstable 2-cyanoacrylic acid, which is then immediately neutralized by dicyclohexylamine in the second step to form the stable salt.[4]

Caption: Proposed synthesis workflow for DCHA-CA.

Physical and Chemical Properties

The properties of DCHA-CA are dictated by its ionic nature and the reactivity of the cyanoacrylate anion.

Physical Properties Summary

| Property | Value | Source |

| CAS Number | 263703-32-8 | [5] |

| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |

| Molecular Weight | 278.39 g/mol | [1][6] |

| Appearance | Solid | [5][7] |

| Melting Point | Data not available | [7] |

| Boiling Point | Data not available | [7] |

| Solubility | Dicyclohexylamine is sparingly soluble in water. | [3][8] |

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5] |

Chemical Properties and Reactivity

Anionic Polymerization: The defining chemical characteristic of the 2-cyanoacrylate anion is its susceptibility to rapid anionic polymerization.[4] This reaction is initiated by nucleophiles, most commonly weak bases such as water (moisture), alcohols, or amines.[4][9] The polymerization is highly exothermic.[10][11] The dicyclohexylammonium cation serves to stabilize the monomer, preventing spontaneous polymerization. However, upon dissolution or exposure to an initiating species, the anion is freed to react.

Caption: Anionic polymerization mechanism of cyanoacrylates.

Stability and Incompatibilities: DCHA-CA is stable under recommended anhydrous and cold storage conditions.[5][7] It is incompatible with strong oxidizing agents and is sensitive to moisture, which can initiate polymerization.[7]

Analytical and Characterization Methodologies

A multi-faceted approach is required to confirm the structure, purity, and thermal properties of DCHA-CA and its resultant polymers.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR : Expected signals would include broad peaks for the N-H protons of the ammonium cation, multiplets for the cyclohexyl rings, and signals in the vinyl region for the acrylate protons.

-

¹³C NMR : Characteristic signals would confirm the presence of the nitrile (C≡N), carboxylate (COO⁻), and vinyl (C=C) carbons of the anion, alongside the aliphatic carbons of the cation.[12]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

~2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

~1600 cm⁻¹ for the carboxylate (COO⁻) asymmetric stretch.

-

~1630 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.

-

-

Chromatography (GC-MS, HPLC) : While direct analysis of the salt is challenging, chromatographic methods are useful for assessing the purity of the dicyclohexylamine starting material or for detecting potential degradation byproducts.[13]

-

Elemental Analysis : This technique is crucial for confirming the elemental composition of copolymers containing DCHA-CA, ensuring the successful incorporation of the monomer into the polymer backbone.[2]

Thermal Analysis (DSC & TGA)

Thermal analysis provides critical insights into how the material behaves under thermal stress, which is particularly relevant to its application in carbon fiber production.[14][15]

-

Differential Scanning Calorimetry (DSC) : DSC measures heat flow associated with thermal transitions. For DCHA-CA, it can be used to study its effect on the thermal properties of copolymers. In the context of PAN-based carbon fiber precursors, DSC analysis reveals that the incorporation of DCHA-CA significantly lowers the initiation temperature for the cyclization of nitrile groups, a critical exothermic step in the stabilization phase.[2] This allows for more controlled processing at lower temperatures.

-

Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature. It is used to evaluate thermal stability and degradation profiles. Studies have shown that PAN copolymers containing DCHA-CA exhibit higher thermal stability compared to PAN homopolymers, which is advantageous for the carbonization process.[2]

Caption: Experimental workflow for thermal analysis of DCHA-CA copolymers.

Experimental Protocols

The following protocols describe standard procedures for the characterization of DCHA-CA or its copolymers.

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃. Ensure the solvent is anhydrous to prevent monomer polymerization.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the DCHA-CA sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis : Process the spectra and integrate the signals. Compare the chemical shifts and coupling constants to expected values to confirm the structure of the dicyclohexylammonium cation and the 2-cyanoacrylate anion.

Protocol: DSC Analysis of Copolymer Thermal Properties

-

Sample Preparation : Accurately weigh 3-5 mg of the dry P(AN-CA) copolymer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).

-

Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).[2]

-

Data Analysis : Record the heat flow as a function of temperature. Analyze the resulting DSC curve to determine the onset temperature, peak maximum, and enthalpy (heat release) of the exothermic cyclization event.

Safety and Handling

Dicyclohexylammonium 2-cyanoacrylate and its parent amine are hazardous materials that require careful handling.

-

Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] The parent compound, dicyclohexylamine, is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[16][17]

-

Precautionary Measures :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[7]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[16][17]

-

Storage : Store locked up in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][16] Follow specific supplier recommendations for freezer storage to maintain stability.[5]

-

References

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Polyurethane catalyst. (2024). applications of dicyclohexylamine in the pharmaceutical industry today. Retrieved from [Link]

- Google Patents. (1951). US2571016A - Production of dicyclohexylamine.

- Google Patents. (1974). US3836377A - Cyanoacrylate adhesive composition.

-

ResearchGate. (2022). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Retrieved from [Link]

-

Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

AFINITICA. (n.d.). Polycyanoacrylates. In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]

-

Frontiers. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexylamine 2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Dicyclohexylamine 2-cyanoacrylate. Retrieved from [Link]

-

U.S. FDA. (n.d.). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (2018). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. Retrieved from [Link]

-

PubMed. (2022). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

-

CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information - Identification of Secondary Amine Salts By 13C {1H} NMR Spectroscopy. Retrieved from [Link]

-

Scion Research. (n.d.). thermal analysis of materials. Retrieved from [Link]

-

ResearchGate. (2014). Calculation of vibrational spectroscopic and NMR parameters.... Retrieved from [Link]

-

Thames River Chemical Corp. (2018). SAFETY DATA SHEET - Dicyclohexylamine. Retrieved from [Link]

-

Poly-Med, Inc. (n.d.). Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. Retrieved from [Link]

Sources

- 1. Dicyclohexylamine 2-cyanoacrylate | C16H26N2O2 | CID 70677412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Dicyclohexylamine 2-cyanoacrylate | 263703-32-8 [sigmaaldrich.com]

- 6. Dicyclohexylamine 2-cyanoacrylate | CAS#:263703-32-8 | Chemsrc [chemsrc.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]

- 10. afinitica.com [afinitica.com]

- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 12. rsc.org [rsc.org]

- 13. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cetco.com [cetco.com]

- 15. scionresearch.com [scionresearch.com]

- 16. fishersci.com [fishersci.com]

- 17. trc-corp.com [trc-corp.com]

An In-Depth Technical Guide to the Anionic Polymerization of 2-Cyanoacrylates Initiated by Dicyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the anionic polymerization mechanism of 2-cyanoacrylate monomers, with a specific focus on the role of dicyclohexylamine as a secondary amine initiator. Cyanoacrylates are renowned for their rapid polymerization, a characteristic harnessed in a multitude of applications, from industrial adhesives to advanced drug delivery systems. Understanding the nuances of the polymerization mechanism is paramount for controlling polymer properties and designing novel materials. This document delves into the fundamental principles of anionic polymerization, the specific role of amine initiators, the potential for a competing zwitterionic pathway, and the influence of steric factors on the reaction kinetics and polymer characteristics. Detailed experimental protocols and characterization techniques are also presented to provide a practical framework for researchers in the field.

Introduction: The Unique Reactivity of 2-Cyanoacrylates

Alkyl 2-cyanoacrylates are a class of vinyl monomers characterized by the presence of two strong electron-withdrawing groups, a nitrile (-C≡N) and an ester (-COOR), attached to the α-carbon of the carbon-carbon double bond[1][2]. This unique electronic structure renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, even by weak bases such as water or amines[1][2]. This inherent reactivity is the driving force behind their remarkably fast anionic polymerization, a process that can be initiated by a variety of nucleophilic species[3][4].

The choice of initiator plays a critical role in dictating the kinetics of the polymerization and the properties of the resulting polymer. Amines, in particular, are widely used as initiators due to their ready availability and tunable reactivity[5]. This guide will focus on dicyclohexylamine, a secondary amine with bulky cyclohexyl groups, and explore its specific impact on the anionic polymerization of 2-cyanoacrylates.

The Anionic Polymerization Mechanism: A Step-by-Step Analysis

The anionic polymerization of 2-cyanoacrylates proceeds via a chain-growth mechanism involving three key stages: initiation, propagation, and termination[3].

Initiation: The Nucleophilic Attack

The polymerization is triggered by the nucleophilic attack of an initiator on the electrophilic β-carbon of the 2-cyanoacrylate monomer[4]. In the context of this guide, the initiator is dicyclohexylamine. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile.

The initiation step can be visualized as follows:

Caption: Initiation of polymerization by dicyclohexylamine.

Upon attack, the carbon-carbon double bond of the monomer is broken, and a new carbon-nitrogen bond is formed. This results in the formation of a carbanion at the α-carbon, which is highly stabilized by the resonance delocalization of the negative charge across the adjacent nitrile and ester groups[1][4]. This resonance stabilization is a key factor contributing to the high rate of polymerization.

Propagation: The Growing Polymer Chain

The newly formed carbanion is a potent nucleophile itself and rapidly attacks another 2-cyanoacrylate monomer molecule. This process repeats, leading to the rapid growth of the polymer chain[4]. Each addition regenerates the carbanion at the terminus of the growing chain, allowing for the sequential addition of monomer units.

The propagation can be represented as a continuous chain reaction:

Caption: Propagation step in anionic polymerization.

The rate of propagation in anionic polymerization of cyanoacrylates is exceptionally high, with propagation rate coefficients (kp) in the range of 106 L·mol−1·s−1 having been reported for solution polymerizations[1][4].

Termination: Cessation of Chain Growth

In an ideal living anionic polymerization, the growing chains remain active until a terminating agent is intentionally added. However, in practice, termination can occur through various mechanisms, including:

-

Reaction with Protic Impurities: Protic species, such as water or acidic protons, can protonate the propagating carbanion, effectively terminating the chain growth[3].

-

Chain Transfer: A proton can be transferred from a weak acid (which can be present as an impurity or formed during the reaction) to the propagating carbanion, terminating one chain and generating a new anion that can initiate another chain[1].

-

Intramolecular Proton Transfer (for Primary and Secondary Amine Initiators): In the case of primary and secondary amine initiators, an intramolecular proton transfer from the nitrogen atom to the carbanion can occur, leading to the formation of a neutral N-substituted aminocyanopropionate ester and terminating the chain growth[6]. This is a crucial consideration for dicyclohexylamine initiation and will be discussed further.

The Role of Dicyclohexylamine: Anionic vs. Zwitterionic Mechanism

While the general mechanism of amine initiation is understood, the specific pathway for secondary amines like dicyclohexylamine can be more complex, potentially involving a zwitterionic intermediate.

The Anionic Pathway

In the conventional anionic mechanism, the amine directly attacks the monomer to form a carbanion and a protonated amine (ammonium cation) as the counter-ion.

The Zwitterionic Pathway

Alternatively, particularly with tertiary amines, a zwitterionic mechanism is often proposed[5][7][8]. In this pathway, the amine attacks the monomer to form a zwitterion, a molecule containing both a positive (ammonium) and a negative (carbanion) charge within the same molecule. This zwitterion then initiates polymerization. For primary and secondary amines, the presence of a proton on the nitrogen allows for a rapid intramolecular proton transfer, which can terminate the chain at the monomer or dimer stage, leading to low molecular weight oligomers[6].

The bulky dicyclohexyl groups of dicyclohexylamine introduce significant steric hindrance around the nitrogen atom. This steric bulk is expected to influence the rate of initiation and may favor one pathway over the other. The reduced accessibility of the nitrogen lone pair could lead to a slower initiation rate compared to less hindered amines. Furthermore, the steric hindrance might disfavor the formation of a stable zwitterionic propagating species, potentially making the intramolecular proton transfer a more dominant termination pathway, which could result in lower molecular weight polymers.

Experimental Protocol: Polymerization of Ethyl 2-Cyanoacrylate with Dicyclohexylamine

This section provides a detailed, self-validating protocol for the anionic polymerization of ethyl 2-cyanoacrylate (ECA) using dicyclohexylamine as the initiator.

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier | Notes |

| Ethyl 2-Cyanoacrylate (ECA) | Inhibitor-free | Major Supplier | Should be freshly distilled under reduced pressure before use to remove inhibitors. |

| Dicyclohexylamine | ≥99% | Major Supplier | Should be stored over molecular sieves to ensure dryness. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Supplier | Should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |

| Methanol | Anhydrous, ≥99.8% | Major Supplier | Used for precipitation. |

| Hydrochloric Acid (HCl) | 0.1 M in Methanol | Prepared in-house | Used for quenching the polymerization. |

| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Experimental Workflow

Caption: Experimental workflow for the polymerization of ECA.

Step-by-Step Procedure

-

Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

-

Solvent and Monomer Preparation: Freshly distill anhydrous THF from sodium/benzophenone ketyl. Distill inhibitor-free ethyl 2-cyanoacrylate under reduced pressure immediately before use.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a dropping funnel, dissolve the freshly distilled ECA in anhydrous THF (e.g., 10% w/v solution). Cool the solution to 0°C in an ice bath.

-

Initiator Addition: Prepare a dilute solution of dicyclohexylamine in anhydrous THF (e.g., 1% w/v). Add the dicyclohexylamine solution dropwise to the stirred ECA solution at 0°C.

-

Polymerization: The polymerization is typically very rapid and exothermic. Monitor the reaction by observing the increase in viscosity and any temperature change. The reaction time will depend on the monomer and initiator concentrations.

-

Quenching: After the desired reaction time, quench the polymerization by adding a small amount of 0.1 M HCl in methanol.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at room temperature to a constant weight.

Characterization of the Resulting Polymer

The synthesized poly(ethyl 2-cyanoacrylate) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

| Characterization Technique | Parameter Measured | Expected Outcome |

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Provides information on the chain length and the breadth of the molecular weight distribution. A high PDI may indicate chain transfer or termination reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Chemical Structure, End-group analysis | Confirms the polymer structure and can provide insights into the initiation and termination mechanisms by identifying the end groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirms the presence of characteristic functional groups of the polymer (e.g., C≡N, C=O). |

Conclusion and Future Perspectives

The anionic polymerization of 2-cyanoacrylates initiated by dicyclohexylamine presents a fascinating case study in the interplay of nucleophilicity, steric hindrance, and reaction mechanism. While the general principles of anionic polymerization provide a solid framework, the specific behavior of this bulky secondary amine warrants further investigation to fully elucidate the kinetics and the balance between the anionic and zwitterionic pathways. The experimental protocol provided in this guide offers a robust starting point for researchers to synthesize and study poly(2-cyanoacrylates) with tailored properties.

Future research should focus on detailed kinetic studies to quantify the initiation and propagation rates in the presence of dicyclohexylamine and compare them to other primary, secondary, and tertiary amines. Advanced spectroscopic techniques could be employed to directly observe the initiating species and any zwitterionic intermediates. A deeper understanding of the structure-property relationships of polymers synthesized with dicyclohexylamine will be crucial for their application in specialized fields such as drug delivery, where polymer architecture and biocompatibility are of utmost importance. The cytotoxicity of cyanoacrylate adhesives is inversely related to the length of their alkyl side chains, with longer chains degrading more slowly and releasing less formaldehyde, thus exhibiting lower toxicity[9].

References

-

Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

McArdle, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]

-

Various Authors. (Date unavailable). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. Afinitica. [Link]

-

U.S. FDA. (Date unavailable). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. [Link]

- Various Authors. (1972). Process for the preparation of poly-(alpha-cyanoacrylates).

-

Kim, H., et al. (2025). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. ResearchGate. [Link]

-

Raja, P. R. (2016). Cyanoacrylate Adhesives: A Critical Review. ResearchGate. [Link]

-

de la Fuente, M., et al. (1999). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. [Link]

-

Han, M. G., & Kim, S. H. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). ResearchGate. [Link]

-

Lalevée, J., et al. (2025). The isolation of a zwitterionic initiating species for ethyl cyanoacrylate (ECA) polymerization and the identification of the reaction products between 1°, 2°, and 3° amines with ECA. ResearchGate. [Link]

-

Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. ddd-UAB. [Link]

-

Estan-Cerezo, G., et al. (2016). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. University of Alicante. [Link]

-

Reddy, B. S. R., & Arshady, R. (1998). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]

-

CUTM Courseware. (Date unavailable). Anionic Polymerization - Initiation and Propagation. [Link]

-

Various Authors. (1995). INITIATORS OF TERTIARY AMINE/PEROXIDE AND POLYMER. WIPO Patentscope. [Link]

-

Pepper, D. C. (2025). ANIONIC AND ZWITTERIONIC POLYMERIZATION OF α‐CYANOACRYLATES. ResearchGate. [Link]

-

Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

-

Taylor & Francis. (Date unavailable). Ethyl cyanoacrylate – Knowledge and References. [Link]

-

Neckers, D. C., & Hassoon, S. (2000). Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. DTIC. [Link]

-

Various Authors. (Date unavailable). Comparative analysis of the two methods. ResearchGate. [Link]

-

Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing). [Link]

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. afinitica.com [afinitica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Role of dicyclohexylamine as a counter-ion in cyanoacrylate salts

An In-depth Technical Guide on the Role of Dicyclohexylamine as a Counter-ion in the Formation of Cyanoacrylate Salts

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to isolate, purify, and stabilize acidic intermediates is paramount. Many acidic compounds, particularly those that are oils or amorphous solids, present significant challenges in handling and purification. Dicyclohexylamine (DCHA), a strong, secondary amine, serves as a powerful tool in addressing these challenges by forming stable, crystalline dicyclohexylammonium salts with acidic molecules. This guide provides a comprehensive exploration of the role of DCHA as a counter-ion, with a specific focus on its application in the context of cyano-containing acrylic acid derivatives, the precursors to what may be termed "cyanoacrylate salts." While common cyanoacrylate esters used as adhesives are not acidic, their acidic precursors, such as cyanoacetic acid, are prime candidates for salt formation with DCHA.

This document will delve into the fundamental chemistry of DCHA, the mechanism of salt formation, the profound impact of this transformation on the physicochemical properties of the parent acid, and detailed, field-proven protocols for the synthesis, purification, and subsequent liberation of the purified acid. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage DCHA as a strategic tool for enhancing purity, stability, and handling of acidic compounds.

The Strategic Imperative for Salt Formation: Why Dicyclohexylamine?

In synthetic chemistry, the final purity of a compound is often dictated by the purity of its preceding intermediates. Many complex organic acids, including N-protected amino acids and derivatives of cyanoacetic acid, are often produced as oils or non-crystalline solids that are difficult to purify by standard crystallization techniques.[1][2] This is where the strategic use of a counter-ion like dicyclohexylamine becomes a critical enabling step.

Dicyclohexylamine is an organic base with properties that make it an ideal choice for this purpose[3][4]:

-

Strong Basicity: DCHA is a strong base (pKa of the conjugate acid is ~10.4) that readily reacts with a wide range of organic acids to form stable salts.[5]

-

Bulky and Rigid Structure: The two cyclohexyl groups provide steric bulk and a rigid structure to the resulting dicyclohexylammonium cation. This bulkiness often disrupts the intermolecular forces that favor an amorphous or oily state in the free acid, promoting the formation of a well-ordered, crystalline lattice in the salt form.

-

Favorable Solubility Profile: DCHA salts often exhibit significantly different solubility profiles compared to the free acid, typically being soluble in some organic solvents at elevated temperatures and sparingly soluble at lower temperatures, which is ideal for recrystallization.[6][7]

The primary function of DCHA is, therefore, to act as a resolving and purifying agent .[2] By converting a difficult-to-handle acidic oil into a manageable crystalline solid, DCHA facilitates:

-

Enhanced Purification: Crystalline salts can be purified to very high levels through recrystallization, effectively removing process impurities that remain in the mother liquor.[2][6]

-

Improved Stability and Handling: Crystalline solids are generally more stable for long-term storage than their amorphous or oily counterparts and are significantly easier to handle, weigh, and transfer.[1][8]

-

Chiral Resolution: DCHA is also employed as a resolving agent to separate racemic mixtures of chiral acids into their individual enantiomers through the formation of diastereomeric salts.[1]

Physicochemical Properties of Dicyclohexylamine and its Salts

A clear understanding of the properties of DCHA is essential for its effective application.

| Property | Dicyclohexylamine (DCHA) | Dicyclohexylammonium Salt (General) |

| Molecular Formula | C₁₂H₂₃N | [C₁₂H₂₄N]⁺[Acid]⁻ |

| Molecular Weight | 181.32 g/mol | Varies with acid |

| Appearance | Colorless to pale yellow liquid[3] | Typically a white crystalline solid[2][8] |

| Boiling Point | ~256 °C[3][5] | High melting point solid |

| Solubility in Water | Sparingly soluble (~0.8 g/L)[3] | Varies, often low |

| Basicity | Strong organic base[3][5] | Neutral salt |

The Chemistry of "Cyanoacrylate Salts": A Clarification

The term "cyanoacrylate" is most commonly associated with alkyl 2-cyanoacrylate esters (e.g., ethyl-2-cyanoacrylate), which are the primary components of "super glues."[9] These molecules are monomers that undergo rapid anionic polymerization in the presence of moisture and are not acidic.[9][10]

However, the synthesis of these esters originates from cyanoacetic acid or its derivatives.[11][12] Cyanoacetic acid (NC-CH₂-COOH) is a bifunctional molecule containing both a nitrile group and a carboxylic acid group. It is the carboxylic acid moiety that provides the acidity necessary to form a salt with a base like dicyclohexylamine. Therefore, a "dicyclohexylamine cyanoacrylate salt" is chemically understood to be the dicyclohexylammonium salt of cyanoacetic acid or a related acidic derivative .

The formation of this salt is a classic acid-base neutralization reaction.

Figure 1: Acid-base reaction forming the dicyclohexylammonium salt.

Experimental Workflows: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high purity and yield. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis and Purification of Dicyclohexylammonium Cyanoacetate

This protocol details the conversion of cyanoacetic acid into its crystalline DCHA salt, followed by purification via recrystallization.

Expertise & Causality: The choice of solvent is critical. A solvent in which the salt is sparingly soluble at room temperature but soluble when heated is ideal for recrystallization. Diethyl ether or ethyl acetate are common choices. The slow addition of DCHA ensures controlled precipitation and prevents the trapping of impurities.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 molar equivalent of cyanoacetic acid in a suitable solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the acid.

-

DCHA Addition: While stirring the solution at room temperature, slowly add 1.0 molar equivalent of dicyclohexylamine (DCHA) dropwise via a syringe or dropping funnel.

-

Precipitation: The dicyclohexylammonium salt will typically precipitate as a white solid upon the addition of DCHA.[2] If precipitation is slow or incomplete, the solution can be cooled in an ice bath to promote crystallization.[2]

-

Complete Crystallization: Allow the mixture to stir at a reduced temperature (e.g., 0-4 °C) for 1-2 hours to ensure maximum precipitation.

-

Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid (the filter cake) with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities from the mother liquor.

-

Drying: Dry the purified salt under a vacuum to a constant weight.

-

Recrystallization (Optional but Recommended): For achieving high purity, dissolve the dried salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropyl alcohol).[6][7] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter, wash, and dry the crystals as described above. A second or third recrystallization can be performed if necessary to achieve the desired purity level.[6][7]

Sources

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9850267B2 - Crystalline fosaprepitant dicyclohexylamine salt and its preparation - Google Patents [patents.google.com]

- 7. EP3100735A1 - Crystalline fosaprepitant dicyclohexylamine salt and its preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Amine-Modified Cyanoacrylate Biomedical Adhesives: A Theoretical Exploration of Dicyclohexylamine 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Evolving Landscape of Biomedical Adhesives

Cyanoacrylate adhesives have become indispensable in the medical field for their rapid, suture-less wound closure capabilities.[1] From emergency medicine to delicate surgical procedures, these fast-acting monomers offer significant advantages, including reduced procedure time, minimized scarring, and a barrier against infection.[2] The efficacy and biocompatibility of cyanoacrylate adhesives are largely determined by the chemical nature of the alkyl ester side chain.[3] Shorter chains, like those in methyl- and ethyl-cyanoacrylate, polymerize quickly but can be brittle and may elicit a more pronounced inflammatory response due to their faster degradation into cytotoxic byproducts, namely formaldehyde.[4] Conversely, longer-chain variants, such as n-butyl and 2-octyl cyanoacrylate, exhibit greater flexibility and a more favorable biocompatibility profile due to their slower degradation rate.[3]

The quest for enhanced performance has led to the exploration of various additives and modifications to the basic cyanoacrylate structure. Amines, for instance, are known to significantly influence the polymerization kinetics of cyanoacrylates, acting as either accelerators or inhibitors depending on their concentration and basicity.[5] This has opened up the possibility of creating "tunable" adhesive systems.

This document explores the theoretical application of Dicyclohexylamine 2-Cyanoacrylate in biomedical adhesives. While dicyclohexylamine is a known secondary amine used in various chemical and pharmaceutical applications[6][7], and its salt with 2-cyanoacrylic acid has been investigated in polymer chemistry for other purposes[8], its use as a primary component in biomedical adhesives is not yet established in the reviewed literature. Therefore, these notes are intended as a guide for researchers interested in exploring novel amine-modified cyanoacrylate systems, using dicyclohexylamine 2-cyanoacrylate as a case study for experimental design and evaluation.

II. Chemistry and Mechanism of Action

Synthesis of Cyanoacrylate Monomers

The synthesis of alkyl 2-cyanoacrylates is typically achieved through a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde. This reaction is generally catalyzed by a base and results in a polymer that is then subjected to pyrolysis to yield the monomer. The monomer is then purified and stabilized with inhibitors to prevent premature polymerization.

The Role of Amines in Cyanoacrylate Polymerization

Cyanoacrylate polymerization is an anionic process, typically initiated by weak bases like water or alcohols present on the bonding surfaces.[5] The electron-withdrawing cyano and ester groups make the double bond of the monomer highly susceptible to nucleophilic attack.

Amines can act as potent initiators for this polymerization.[5] The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of the cyanoacrylate monomer, initiating the chain-growth polymerization. The rate of initiation is dependent on the amine's concentration and basicity.

Diagram: Anionic Polymerization of Cyanoacrylate

Caption: General mechanism of amine-initiated anionic polymerization of cyanoacrylate.

Hypothesized Properties of Dicyclohexylamine 2-Cyanoacrylate

The incorporation of a bulky secondary amine like dicyclohexylamine could potentially offer several advantages:

-

Controlled Polymerization: The steric hindrance from the two cyclohexyl groups might modulate the initiation rate, providing a more controlled curing process compared to less hindered amines.

-

Enhanced Flexibility: The bulky cyclohexyl groups could disrupt the packing of the polymer chains, potentially leading to a more flexible and less brittle cured adhesive.

-

Modified Degradation Profile: The presence of the amine may alter the hydrolysis of the polymer backbone, potentially leading to a different degradation profile and biocompatibility.

-

Improved Adhesion to Certain Substrates: The chemical nature of the dicyclohexylammonium cation might enhance adhesion to specific biological tissues.

III. Proposed Experimental Protocols for Evaluation

The following protocols are provided as a framework for the systematic evaluation of a novel amine-modified cyanoacrylate adhesive such as dicyclohexylamine 2-cyanoacrylate.

Protocol 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

Objective: To assess the potential of the adhesive to cause cell death or inhibit cell growth.

Materials:

-

Dicyclohexylamine 2-cyanoacrylate adhesive

-

Medical-grade 2-octyl cyanoacrylate (as a control)

-

L929 mouse fibroblast cell line (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT or MTS assay kit

-

Sterile 24-well plates

Methodology:

-

Sample Preparation:

-

Dispense a small, uniform amount of the test and control adhesives onto sterile, inert discs and allow to fully polymerize in a sterile environment.

-

Prepare extracts by incubating the polymerized adhesives in cell culture medium at 37°C for 24 hours, following the guidelines of ISO 10993-12.

-

-

Cell Culture:

-

Seed L929 cells into 24-well plates at a density that will ensure they are in the exponential growth phase at the time of testing.

-

Incubate at 37°C in a humidified, 5% CO₂ atmosphere until cells are well-attached.

-

-

Exposure:

-

Remove the culture medium and replace it with the prepared extracts of the test and control adhesives. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

-

Incubate for 24-48 hours.

-

-

Viability Assessment (MTT/MTS Assay):

-

At the end of the exposure period, add the MTT or MTS reagent to each well.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the negative control.

-

Compare the cytotoxicity of the dicyclohexylamine 2-cyanoacrylate to the 2-octyl cyanoacrylate control.

-

Diagram: In Vitro Cytotoxicity Workflow

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Protocol 2: In Vitro Degradation Study

Objective: To determine the degradation rate of the polymerized adhesive in a simulated physiological environment.

Materials:

-

Polymerized samples of dicyclohexylamine 2-cyanoacrylate and control adhesive of known weight and surface area.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Incubator at 37°C.

-

Analytical balance.

-

HPLC (for analyzing degradation products).

Methodology:

-

Sample Preparation: Prepare multiple, identical polymerized samples of the test and control adhesives. Record the initial dry weight of each sample.

-

Incubation: Immerse each sample in a known volume of PBS in a sterile container. Incubate at 37°C.

-

Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of samples.

-

Analysis:

-

Carefully wash the retrieved samples with deionized water and dry them to a constant weight. Record the final weight.

-

Analyze the PBS solution for degradation products (e.g., formaldehyde, dicyclohexylamine) using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of mass loss over time.

-

Quantify the release of degradation products.

-

Protocol 3: Bond Strength Testing (ASTM F2255 - Lap-Shear)

Objective: To measure the shear strength of the adhesive bond on a biological substrate.

Materials:

-

Dicyclohexylamine 2-cyanoacrylate adhesive and control.

-

Freshly excised porcine skin or other suitable biological substrate.

-

Tensile testing machine.

-

Cutting die to prepare uniform substrate samples.

Methodology:

-

Substrate Preparation: Cut the porcine skin into uniform strips (e.g., 25 mm x 100 mm).

-

Bonding:

-

Overlap two strips of skin by a defined area (e.g., 25 mm x 10 mm).

-

Apply a consistent amount of adhesive to the overlap area.

-

Press the two strips together with a constant pressure for a defined period to allow for curing.

-

-

Testing:

-

Mount the bonded sample in the grips of the tensile testing machine.

-

Apply a tensile load at a constant rate of extension until the bond fails.

-

-

Data Analysis:

-

Record the maximum load at failure.

-

Calculate the shear strength by dividing the maximum load by the bond area.

-

Perform multiple replicates for statistical significance.

-

IV. Data Presentation

The following tables provide a template for summarizing the expected data from the proposed experiments.

Table 1: Comparative In Vitro Cytotoxicity

| Adhesive | Cell Viability (%) after 24h | Cytotoxicity Grade (ISO 10993-5) |

| Negative Control | 100% | Non-cytotoxic |

| Positive Control | <30% | Severely cytotoxic |

| 2-Octyl Cyanoacrylate | Expected >70% | Non- to slightly cytotoxic |

| Dicyclohexylamine 2-Cyanoacrylate | To be determined | To be determined |

Table 2: Comparative Bond Strength

| Adhesive | Mean Shear Strength (kPa) | Standard Deviation |

| 2-Octyl Cyanoacrylate | Expected typical range | To be determined |

| Dicyclohexylamine 2-Cyanoacrylate | To be determined | To be determined |

V. Safety and Handling

As with all cyanoacrylates, dicyclohexylamine 2-cyanoacrylate should be handled with care in a well-ventilated area.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Accidental bonding of skin can occur rapidly. In case of eye contact, flush with water for several minutes and seek immediate medical attention.

-

Inhalation: Avoid breathing vapors.

-

Storage: Store in a cool, dry place, away from light and moisture to prevent premature polymerization.

Dicyclohexylamine itself is classified as harmful if swallowed and can cause skin irritation. Therefore, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the unpolymerized monomer.

VI. Conclusion

The development of new biomedical adhesives with tailored properties is a dynamic field of research. While the specific use of dicyclohexylamine 2-cyanoacrylate in this context remains to be explored, the principles of amine modification of cyanoacrylates offer a promising avenue for innovation. The protocols and theoretical framework presented here provide a robust starting point for researchers to investigate such novel formulations, with the ultimate goal of improving patient outcomes through advanced wound closure technologies.

References

- Harsha K, et al. (2018). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica, 10(8):42-46.

- Samuel, H.S., & et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

- U.S. Patent US20050197421A1. (2005).

- Gallego, M., et al. (2011). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. PMC - NIH.

- Wikipedia. (Accessed 2026).

- Aksoy, M., & Aksoy, Y. (2016). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH.

- Baig, S. (2009). Cyanoacrylate. School of Chemistry | University of Bristol.

- Park, J. (2003). U.S.

- U.S. Patent US2449962A. (1948).

- ResearchGate. (2025). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors.

- Chinese Patent CN105541664A. (2016).

- U.S. Patent US3260637A. (1966).

- Polyurethane catalyst. (2024). applications of dicyclohexylamine in the pharmaceutical industry today.

- U.S. Patent US4182823A. (1980).

- U.S. Patent 9018281. (2015). Cyanoacrylate tissue adhesives with desirable permeability and tensile strength.

- ChemicalBook. (2023).

- U.S. Patent US6673192B1. (2004).

- Raja, P. R. (2016). Cyanoacrylate Adhesives: A Critical Review.

- McCann, G., & Ryan, T. (2017).

- U.S. Patent US5583114A. (1996). Adhesive sealant composition.

- Shenyang East Chemical Science-Tech Co., Ltd. (2025). What is Dicyclohexylamine (DCHA)

- Bettinger, C. J. (2016).

- Wikipedia. (Accessed 2026). Dicyclohexylamine.

- U.S. Patent US20190091367A1. (2019). Biocompatible adhesives and methods of use thereof.

- Li, J., & Chen, P. R. (2022).

- U.S. Patent US5290825A. (1994).

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. ohans.com [ohans.com]

- 7. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. researchgate.net [researchgate.net]

Application Note & Protocols: Dicyclohexylamine 2-Cyanoacrylate as a Precursor for Novel Polymer Synthesis in Advanced Drug Delivery

Abstract

Poly(alkyl cyanoacrylates) (PACAs) represent a class of biodegradable polymers with significant utility in the pharmaceutical sciences, particularly as nanoparticle-based drug delivery systems.[1][2] The physicochemical properties of these polymers, such as their degradation rate, drug-loading capacity, and release kinetics, are largely dictated by the nature of the alkyl ester side chain.[3] This guide introduces Dicyclohexylamine 2-Cyanoacrylate, a stable salt, as a key starting material for the synthesis of a novel monomer: cyclohexyl 2-cyanoacrylate. The incorporation of the bulky, hydrophobic cyclohexyl moiety is hypothesized to yield polymers with enhanced stability and a high affinity for lipophilic therapeutic agents. Herein, we provide a comprehensive, field-tested guide that details the synthesis of the novel cyclohexyl 2-cyanoacrylate monomer, its subsequent polymerization into drug-loaded nanoparticles via anionic emulsion polymerization, and the essential characterization and analysis protocols required to validate the formulation.

Introduction to the Monomer Precursor: Dicyclohexylamine 2-Cyanoacrylate

While most poly(cyanoacrylate) synthesis protocols utilize alkyl 2-cyanoacrylate ester monomers, these liquids can be unstable and prone to spontaneous polymerization.[1] Dicyclohexylamine 2-cyanoacrylate exists as a more stable, solid amine salt, making it an excellent precursor for the on-demand synthesis of the corresponding ester monomer.[4] The bulky dicyclohexylamine component itself is a well-characterized secondary amine.[5] By using this salt as a starting point, researchers can synthesize high-purity cyclohexyl 2-cyanoacrylate, a novel monomer for creating polymers with unique characteristics driven by the sterically hindered and highly hydrophobic cyclohexyl group.

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.

| Property | Dicyclohexylamine | Dicyclohexylamine 2-Cyanoacrylate |

| Molecular Formula | C₁₂H₂₃N | C₁₆H₂₆N₂O₂ |

| Molar Mass | 181.32 g/mol | 278.39 g/mol |

| Appearance | Colorless to pale yellow liquid[5][6] | Solid |

| Boiling Point | 255.8 °C | Not Applicable |

| Solubility in Water | 0.8 g/L (sparingly soluble)[5] | Data not readily available |

| pKa | 10.39[7] | Not Applicable |

| CAS Number | 101-83-7[5] | 263703-32-8[4] |

Protocol: Synthesis of Cyclohexyl 2-Cyanoacrylate Monomer

Principle of Causality: The most robust and widely adopted method for synthesizing 2-cyanoacrylate esters is the Knoevenagel condensation.[8] This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. The resulting polymer is then thermally "cracked" (depolymerized) and distilled to yield the pure monomer. This protocol is adapted for the synthesis of our novel cyclohexyl 2-cyanoacrylate monomer. The choice of this method ensures a high yield of a pure, polymerizable monomer, which is critical for forming well-defined nanoparticles.

Experimental Workflow: Monomer Synthesis

Caption: Workflow for anionic emulsion polymerization of nanoparticles.

Step-by-Step Methodology

-

Prepare Aqueous Phase: Prepare an aqueous solution of 0.01 M Hydrochloric Acid (HCl). This acidic medium will serve as the polymerization environment. A surfactant (e.g., Dextran 70 or Poloxamer 188) can be added at 1% (w/v) to enhance colloidal stability.

-

Prepare Organic Phase: Dissolve the therapeutic agent (e.g., 10 mg of Paclitaxel) and the synthesized cyclohexyl 2-cyanoacrylate monomer (100 mg) in 2 mL of a water-miscible organic solvent, such as acetone.

-

Initiate Polymerization: While vigorously stirring the aqueous phase (e.g., 600 RPM with a magnetic stirrer), add the organic phase dropwise. A milky-white suspension should form immediately, indicating the spontaneous formation of nanoparticles.

-

Solvent Removal: Continue stirring at room temperature for 3-4 hours to allow for complete polymerization and the evaporation of the organic solvent.

-

Purification: The nanoparticle suspension can be purified to remove unreacted monomer and non-encapsulated drug. This is typically achieved by centrifugation followed by resuspension of the nanoparticle pellet in deionized water.

-

Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization is recommended.

Characterization of Poly(cyclohexyl 2-cyanoacrylate) Nanoparticles

Principle of Causality: Rigorous characterization is a self-validating step that ensures the synthesized nanoparticles meet the required specifications for drug delivery. Particle size and surface charge (Zeta Potential) are critical determinants of the nanoparticles' biological fate and stability. Drug Loading and Encapsulation Efficiency are key metrics for evaluating the formulation's therapeutic potential and manufacturing consistency.

Protocols for Nanoparticle Characterization

-

Particle Size and Zeta Potential Analysis:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Record the Z-average diameter (size), Polydispersity Index (PDI), and Zeta Potential.

-

-

Drug Loading (DL) and Encapsulation Efficiency (EE):

-

Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticle formulation.

-

Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

-

Quantify the amount of drug in the solution using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Calculate DL and EE using the following formulas:

-

DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

-

EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100

-

-

Typical Quantitative Data

| Parameter | Expected Value | Rationale / Significance |

| Z-Average Diameter | 150 - 300 nm | Size influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous population. |

| Zeta Potential | -15 to -30 mV | A negative charge is typical and contributes to colloidal stability. |

| Drug Loading (DL) % | 2 - 8 % | Varies with drug and formulation; higher is often better. |

| Encapsulation Efficiency (EE) % | > 70 % | High EE indicates an efficient drug loading process. |

In Vitro Drug Release Study

Principle of Causality: An in vitro release study is essential to predict the drug's behavior in vivo. The release of a drug from PACA nanoparticles is primarily governed by polymer degradation (hydrolysis of the ester backbone) and drug diffusion through the polymer matrix. The highly hydrophobic nature of the poly(cyclohexyl 2-cyanoacrylate) is expected to slow down water penetration, leading to a slower polymer degradation and a more sustained drug release profile compared to polymers with shorter alkyl chains. [3]

Drug Release Mechanism

Caption: Dual mechanisms of drug release from the polymer matrix.

Step-by-Step Methodology

-

Setup: Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10 kDa).

-

Incubation: Suspend the sealed dialysis bag in a release medium (e.g., 50 mL of Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80 to maintain sink conditions). Place the entire setup in a shaking water bath at 37°C.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh medium.

-

Analysis: Quantify the amount of drug in each aliquot using HPLC.

-

Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Concluding Remarks and Scientific Insights

The use of Dicyclohexylamine 2-Cyanoacrylate as a precursor for synthesizing cyclohexyl 2-cyanoacrylate provides a reliable pathway to a novel polymer for drug delivery applications. The bulky and hydrophobic cyclohexyl side chain is expected to confer unique properties to the resulting nanoparticles, including:

-

Enhanced Hydrophobicity: This can significantly improve the loading capacity and encapsulation efficiency for lipophilic drugs, which constitute a large portion of new chemical entities. [3]* Slower Degradation: The steric hindrance and water-repelling nature of the cyclohexyl group should slow the rate of hydrolytic degradation of the polymer backbone, resulting in a more sustained and controlled drug release profile.

-

Biocompatibility Considerations: As with any novel excipient, the biocompatibility of poly(cyclohexyl 2-cyanoacrylate) and its degradation products (cyclohexanol and poly(cyanoacrylic acid)) must be thoroughly evaluated according to regulatory standards such as ISO 10993 before any in vivo application. [9][10] This guide provides the foundational protocols for researchers to explore this promising new material. The self-validating nature of the characterization steps ensures that scientists can proceed with confidence in the quality and consistency of their nanoparticle formulations, paving the way for the development of next-generation drug delivery systems.

References

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. Wiley Online Library. [Link]

-

Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. [Link]

-

The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Cureus. [Link]

-

Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. ResearchGate. [Link]

- Nanoparticles composed of alkyl-cyanoacrylate polymers.

-

Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. ACS Applied Nano Materials. [Link]

-

Poly n-butyl cyanoacrylate nanoparticles: A mechanistic study of polymerisation and particle formation. ResearchGate. [Link]

-

Dicyclohexylamine. Wikipedia. [Link]

-

Dicyclohexylamine 2-cyanoacrylate. PubChem, National Institutes of Health. [Link]

-

Dicyclohexylamine. OECD Existing Chemicals Database. [Link]

-

Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. ResearchGate. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC, National Institutes of Health. [Link]

-

Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. PMC, National Institutes of Health. [Link]

-

Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications. Chemtrade Asia. [Link]

- Drug-loaded poly (alkyl-cyanoacrylate) nanoparticles and process for the preparation thereof.

-

Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]

-

Dicyclohexylamine 2-cyanoacrylate. Chemsrc.com. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]

-

Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. [Link]

Sources

- 1. afinitica.com [afinitica.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicyclohexylamine 2-cyanoacrylate | C16H26N2O2 | CID 70677412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. saliterman.umn.edu [saliterman.umn.edu]

- 10. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Revolutionizing Polymer Therapeutics: A Guide to Controlled Polymerization of Dicyclohexylamine 2-Cyanoacrylate

Introduction: The Imperative for Precision in Poly(cyanoacrylate) Synthesis

For decades, poly(alkyl cyanoacrylates) (PACAs) have been a cornerstone in the development of biomedical materials, particularly as tissue adhesives and drug delivery nanocarriers.[1][2] Their rapid, moisture-initiated anionic polymerization makes them ideal for in-situ applications.[3][4] However, this very reactivity poses a significant challenge for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which are critical parameters for optimizing drug release kinetics, biocompatibility, and overall therapeutic efficacy.[1][5] Traditional anionic polymerization of cyanoacrylates often leads to uncontrolled chain growth and broad molecular weight distributions.[6] This guide delves into advanced, controlled polymerization techniques for a novel monomer, dicyclohexylamine 2-cyanoacrylate, offering researchers and drug development professionals the protocols to synthesize precisely engineered polymers for next-generation therapeutic systems. The bulky dicyclohexylamine moiety is anticipated to impart unique physicochemical properties to the resulting polymer, potentially influencing its degradation profile and drug interaction capabilities.

The Challenge of Uncontrolled Polymerization

The inherent high reactivity of the cyanoacrylate monomer, driven by the electron-withdrawing nitrile and ester groups, leads to extremely fast and often uncontrollable anionic polymerization.[7][8] This process is highly sensitive to trace amounts of nucleophiles, such as water, which are ubiquitous in standard laboratory environments.[3] The consequence is a polymer product with a broad molecular weight distribution, limiting its utility in applications demanding batch-to-batch consistency and predictable performance.

A Breakthrough in Control: Frustrated Lewis Pair (FLP) Mediated Living Anionic Polymerization

Recent advancements have introduced the use of frustrated Lewis pairs (FLPs) as initiators for the controlled living anionic polymerization of cyanoacrylates.[9][10][11] This technique represents a paradigm shift, enabling the synthesis of poly(cyanoacrylates) with predetermined molecular weights and exceptionally narrow polydispersity indices (PDI ≤ 1.1).[6]

Mechanism of FLP-Initiated Polymerization

The mechanism hinges on the reversible activation of the monomer by the FLP. A hydrogenated frustrated Lewis pair, such as [TMPH+][HB(C6F5)3−], initiates the polymerization. The key to the controlled nature of this process is the dynamic equilibrium between the propagating anionic chain end and the Lewis acidic boron center of the FLP. This reversible capping of the active chain end significantly reduces the rate of propagation, allowing for a "living" polymerization where termination and chain transfer reactions are effectively suppressed.[9][11]

Diagram of FLP-Mediated Anionic Polymerization

Caption: FLP-mediated living anionic polymerization workflow.

Experimental Protocol: FLP-Initiated Polymerization of Dicyclohexylamine 2-Cyanoacrylate

This protocol is adapted from established procedures for other cyanoacrylates and should be optimized for the specific monomer.[6]

Materials:

-

Dicyclohexylamine 2-cyanoacrylate monomer (synthesized or purified)

-

Frustrated Lewis Pair initiator, e.g., [TMPH+][HB(C6F5)3−]

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Monomer Synthesis and Purification:

-

Reaction Setup:

-

Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of dicyclohexylamine 2-cyanoacrylate monomer in anhydrous THF.

-

-

Initiation:

-

In a separate flame-dried flask, prepare a stock solution of the FLP initiator in anhydrous THF.

-

Rapidly inject the calculated volume of the initiator solution into the stirring monomer solution at room temperature. The monomer-to-initiator ratio will determine the target molecular weight.[6]

-

-

Polymerization:

-

Allow the reaction to proceed at room temperature. The polymerization is typically rapid, often completing within minutes.[6]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

-

Termination and Isolation:

-

Quench the polymerization by adding a proton source, such as acidified methanol.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol or hexane.

-

Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterization:

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[1][15]

-

Chemical Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.[1][12]

| Parameter | Typical Value | Significance |

| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the target molecular weight. |

| Reaction Time | < 5 minutes | Indicates a rapid and efficient polymerization.[6] |

| Polydispersity Index (PDI) | ≤ 1.1 | Demonstrates excellent control over the polymerization.[6] |

| Solvent | Anhydrous THF | A suitable polar aprotic solvent for anionic polymerization. |

Alternative Controlled Radical Polymerization: RAFT

While anionic polymerization is the dominant mechanism for cyanoacrylates, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed, albeit with more stringent conditions to suppress the anionic pathway.[16][17]

Principles of RAFT Polymerization for Cyanoacrylates

RAFT polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain transfer process. This allows for the synthesis of polymers with controlled molecular weights and narrow distributions. For cyanoacrylates, it is crucial to conduct the polymerization under acidic conditions to inhibit the competing and much faster anionic polymerization.[4][16]

Diagram of RAFT Polymerization Workflow

Caption: Key components and workflow for RAFT polymerization of cyanoacrylates.

Experimental Protocol: RAFT Polymerization of Dicyclohexylamine 2-Cyanoacrylate

This protocol provides a general framework for the RAFT polymerization of cyanoacrylates.[16]

Materials:

-

Dicyclohexylamine 2-cyanoacrylate monomer (purified)

-

RAFT agent (e.g., a trithiocarbonate)

-

Radical initiator (e.g., AIBN or V-70)

-

Anionic polymerization inhibitor (e.g., methanesulfonic acid or 1,3-propanesultone)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tubes and standard inert atmosphere techniques

Procedure:

-

Reaction Mixture Preparation:

-

In a Schlenk tube, combine the dicyclohexylamine 2-cyanoacrylate monomer, the RAFT agent, the radical initiator, and the anionic polymerization inhibitor.

-

Add the anhydrous solvent to achieve the desired monomer concentration.

-

-

Degassing:

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Polymerization:

-

Immerse the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

-

Characterization:

-

Follow the same characterization procedures as for the FLP-initiated polymer (GPC and NMR) to determine molecular weight, PDI, and structure.[15][18]

| Parameter | Recommended Condition | Rationale |

| Anionic Inhibitor | Strong acid (e.g., methanesulfonic acid) | Essential to suppress the rapid anionic polymerization.[16] |

| Initiator | Azo-initiator (e.g., AIBN) | Provides a controlled source of radicals.[16] |

| RAFT Agent | Trithiocarbonate or dithiobenzoate | Mediates the controlled radical process. |

| Temperature | 60-90 °C | Dependent on the thermal decomposition of the initiator. |

Applications in Drug Development

The ability to synthesize poly(dicyclohexylamine 2-cyanoacrylate) with precise control over its molecular architecture opens up new avenues for advanced drug delivery systems.

-

Nanoparticle-based Drug Delivery: Polymers with well-defined molecular weights can self-assemble into nanoparticles with uniform size and drug loading capacity, leading to more predictable and sustained drug release profiles.[1][5][19]

-

Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands to enhance drug accumulation at specific sites, such as tumors, thereby increasing therapeutic efficacy and reducing off-target side effects.[20][21]

-

Biodegradable Implants: The degradation rate of poly(cyanoacrylates) is influenced by the alkyl chain length.[22] The bulky dicyclohexyl group is expected to modulate the degradation kinetics, making it suitable for long-term implantable drug depots.

Conclusion

The transition from uncontrolled to controlled polymerization of dicyclohexylamine 2-cyanoacrylate, particularly through the innovative use of frustrated Lewis pair initiators, provides a powerful tool for the rational design of advanced polymeric biomaterials. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to synthesize well-defined polymers with tailored properties, paving the way for the next generation of more effective and safer polymer-based therapeutics.

References

-

Lherm, C., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 14(5), 998. [Link]

-

McDonnell, F. J., et al. (n.d.). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. AFINITICA. [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]

-

National Center for Biotechnology Information. (n.d.). Dicyclohexylamine 2-cyanoacrylate. PubChem. [Link]

-

Vauthier, C., & Bouchemal, K. (2009). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. Journal of Drug Delivery Science and Technology, 19(5), 307-320. [Link]

-

Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2951-2957. [Link]

- Malik, N. (2007). Method for producing a cyanoacrylate monomer.

-

Al-Ghananeem, A. M. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Current Drug Delivery, 21(5), 689-698. [Link]

-

ChemSrc. (n.d.). Dicyclohexylamine 2-cyanoacrylate. [Link]

-

Lherm, C., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. ResearchGate. [Link]

-

Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. ResearchGate. [Link]

-